1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole
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Overview
Description
1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 3,4-dichlorobenzyl chloride.
Formation of Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Thioether Formation: The thioether linkage is introduced by reacting the indole derivative with 3,4-dichlorobenzyl chloride under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a lead compound for drug discovery and development.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-3-(benzylthio)-1H-indole
- 1-(2-chlorobenzyl)-3-((4-chlorobenzyl)thio)-1H-indole
- 1-(2-chlorobenzyl)-3-((3-chlorobenzyl)thio)-1H-indole
Uniqueness
1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole is unique due to the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[(3,4-dichlorophenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3NS/c23-18-7-3-1-5-16(18)12-26-13-22(17-6-2-4-8-21(17)26)27-14-15-9-10-19(24)20(25)11-15/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCKSVNUOJMIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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